2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
CAS No.: 922138-33-8
Cat. No.: VC7051377
Molecular Formula: C23H22N6O6
Molecular Weight: 478.465
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922138-33-8 |
|---|---|
| Molecular Formula | C23H22N6O6 |
| Molecular Weight | 478.465 |
| IUPAC Name | 2,3-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C23H22N6O6/c1-34-19-8-4-7-17(20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-5-3-6-16(11-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) |
| Standard InChI Key | JMKRTACBAAALFX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with a molecular formula of C23H22N6O6 and a molecular weight of 478.5 g/mol . This compound belongs to the benzamide family and incorporates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity. The presence of multiple functional groups, including methoxy and nitro substituents, contributes to its potential pharmacological properties.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and purity. Although specific synthesis protocols for this exact compound are not widely documented, similar compounds often involve reactions that require precise temperature and time control to achieve high yields.
The chemical reactivity of 2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is influenced by the pyrazolo[3,4-d]pyrimidine core and the nitrobenzyl substituent. These components can participate in various reactions, contributing to the compound's potential biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume